Bromoxon

Vue d'ensemble

Description

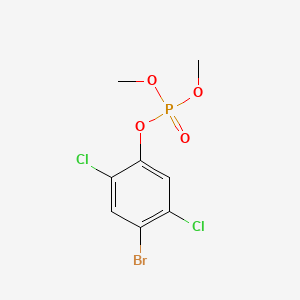

Bromoxon is an organophosphate compound known for its use as an insecticide. It is a derivative of bromophos, where the sulfur atom is replaced by an oxygen atom. This compound is recognized for its high toxicity to insects and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function.

Méthodes De Préparation

Bromoxon is synthesized through the oxidation of bromophos. The reaction involves the replacement of the sulfur atom in bromophos with an oxygen atom. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Bromoxon undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form various by-products, depending on the oxidizing agents and conditions used.

Reduction: Reduction of this compound can lead to the formation of bromophos or other related compounds.

Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Hydrolysis: In aqueous environments, this compound can hydrolyze to form less toxic products.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Bromoxon has several applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of organophosphate toxicity and enzyme inhibition.

Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on nerve function and insect physiology.

Medicine: Research on potential antidotes and treatments for organophosphate poisoning often involves this compound as a reference compound.

Industry: Utilized in the development and testing of new insecticides and pest control methods.

Mécanisme D'action

Bromoxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous stimulation of nerves, causing paralysis and death in insects. The molecular targets involved include the active site serine residue of acetylcholinesterase and other associated pathways.

Comparaison Avec Des Composés Similaires

Bromoxon is similar to other organophosphate compounds such as:

Bromophos: The parent compound of this compound, where the sulfur atom is replaced by an oxygen atom in this compound.

Bromophos-ethyl: Another derivative of bromophos with an ethyl group instead of a methyl group.

Parathion: A widely used organophosphate insecticide with a similar mechanism of action.

What sets this compound apart is its specific structural modification, which enhances its potency as an acetylcholinesterase inhibitor compared to its parent compound, bromophos .

Activité Biologique

Bromoxon, a metabolite of the organophosphate pesticide bromophos, has been extensively studied for its biological activity, particularly its effects on cholinesterase enzymes and its neurotoxic potential. This article synthesizes findings from various research studies, providing a comprehensive overview of this compound's biological effects, mechanisms of action, and implications for health.

This compound primarily functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting these enzymes, this compound leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is central to its neurotoxic effects.

Key Findings on Enzyme Inhibition

- Inhibition Potency : this compound exhibits a higher inhibitory potency towards hepatic carboxylesterase compared to brain AChE, with IC50 values in the nanomolar range .

- Duration of Inhibition : Studies indicate that the inhibition of cholinesterase activity can persist for several hours post-exposure, with significant recovery observed after cessation of exposure .

Animal Studies

Animal studies have provided critical insights into the toxicological profile of this compound. Key findings include:

- Cholinesterase Inhibition : Research shows that administration of this compound leads to significant inhibition of plasma and red blood cell (RBC) cholinesterase levels in rats and dogs. For instance, a study reported that a single dose of 42 mg/kg resulted in maximum inhibition within hours .

- Neuropathological Effects : Long-term exposure studies in dogs revealed symptoms such as respiratory difficulties and tremors at higher doses (e.g., 175 mg/kg), with some animals recovering after treatment cessation .

Case Studies

Several case studies have explored the implications of this compound exposure in various contexts:

Data Summary

The following table summarizes key research findings related to this compound's biological activity:

| Study Reference | Species | Dose (mg/kg) | Duration | Effects Observed |

|---|---|---|---|---|

| Muacevic et al. (1966) | Rats | 0.78 - 7.2 | 2 years | Cholinesterase inhibition; liver necrosis at high doses |

| Kinkel et al. (1965) | Dogs | 87.5 - 175 | 270 days | Neurological symptoms; some recovery observed |

| Leuschner et al. (1966) | Hens | 1 - 5.5 | Varies | Transient excitability; no delayed neurotoxic effects |

Propriétés

IUPAC Name |

(4-bromo-2,5-dichlorophenyl) dimethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPSHLVNDJYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197549 | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4855-62-3 | |

| Record name | Bromoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.